Cas no 82203-01-8 ((10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,)
82203-01-8 structure
Product Name:(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-
b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',
9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,
Numéro CAS:82203-01-8
Le MF:C82H54O52
Mégawatts:1871.27498865128
CID:724475
PubChem ID:16129732
Update Time:2024-10-27
(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1, Propriétés chimiques et physiques
Nom et identifiant
-
- a-D-Glucopyranose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1-[2-[5-[[[2,3:4,6-bis-O-[[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]dicarbonyl]-a-D-glucopyranosyl]oxy]carbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate]
- a-D-Glucopyranose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1-[2-[5-[[[2,3:4,6-bis
- Agrimoniin
- C10210
- Q27105176
- .alpha.-D-Glucopyranose, cyclic 2,3:4,6-bis(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1-(2-(5-(((2,3:4,6-bis-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)-.alpha.-D-glucopyranosyl)oxy)carbonyl)-2,3-dihydroxyphenoxy)-3,4,5-trihydroxybenzoate), stereoisomer
- [dodecahydroxy(tetraoxo)[?]yl] 2-[5-[dodecahydroxy(tetraoxo)[?]yl]oxycarbonyl-2,3-dihydroxy-phenoxy]-3,4,5-trihydroxy-benzoate
- (10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,1
- Dibenzo[g,i]dibenzo[6′,7′:8′,9′][1,4]dioxecino[2′,3′:4,5]pyrano[3,2-b][1,5]dioxacycloundecin, α-D-glucopyranose deriv. (ZCI)
- α-D-Glucopyranose, cyclic 2,3:4,6-bis(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-[2-[5-[[[2,3:4,6-bis-O-[(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-diyl)dicarbonyl]-α-D-glucopyranosyl]oxy]carbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate], stereoisomer (ZCI)
- D85140
- 82203-01-8
- CHEMBL524674
- CS-0214058
- HY-N9931
- CHEBI:581177
- alpha-D-Glucopyranose, cyclic 2,3:4,6-bis(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1-(2-(5-(((2,3:4,6-bis-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)-alpha-D-glucopyranosyl)oxy)carbonyl)-2,3-dihydroxyphenoxy)-3,4,5-trihydroxybenzoate), stereoisomer
- DTXSID401318375
- (10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,
-
- Piscine à noyau: 1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2
- La clé Inchi: BZAFROBDXRJYTQ-UHFFFAOYSA-N
- Sourire: O=C1C2C(=C(C(=C(C=2)O)O)O)C2C(=CC(=C(C=2O)O)O)C(=O)OC2C(OC(C3C2OC(=O)C2C(=C(C(=C(C=2)O)O)O)C2C(=CC(=C(C=2O)O)O)C(=O)O3)OC(C2C=C(OC3C(C(OC4C5C(OC(C6C(C7C(C(O5)=O)=CC(O)=C(O)C=7O)=C(O)C(O)=C(O)C=6)=O)C5C(COC(C6C(C7C(C(O5)=O)=CC(O)=C(O)C=7O)=C(O)C(O)=C(O)C=6)=O)O4)=O)=CC(O)=C(O)C=3O)C(O)=C(O)C=2)=O)CO1
Propriétés calculées
- Qualité précise: 1870.1581119g/mol
- Masse isotopique unique: 1870.1581119g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 29
- Nombre de récepteurs de liaison hydrogène: 52
- Comptage des atomes lourds: 134
- Nombre de liaisons rotatives: 8
- Complexité: 4320
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 877
- Le xlogp3: 4.2
(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1, PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00GBSZ-5mg |
Agrimoniin |
82203-01-8 | 98% | 5mg |
$1546.00 | 2025-02-12 | |
| Aaron | AR00GBSZ-1mg |
Agrimoniin |
82203-01-8 | 98% | 1mg |
$394.00 | 2025-02-12 | |
| TargetMol Chemicals | T83154-1mg |
Agrimoniin |
82203-01-8 | 1mg |
¥ 3780 | 2024-07-24 | ||
| TargetMol Chemicals | T83154-5mg |
Agrimoniin |
82203-01-8 | 5mg |
¥ 8450 | 2024-07-24 |
(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1, Littérature connexe
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
82203-01-8 ((10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-Dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8',9'][1,4]dioxecino[2',3':4,5]pyrano[3,2- b][1,5]dioxacycloundecin-11-yl 2-[5-({[(10aR,11R,12aR,25aR,25bS)-2,3,4,5,6,7,17,18,19,20,21,22-dodecahydroxy-9,15,24,27-tetraoxo-9,10a,11,12a,13,15,24,25a,25b,27-decahydrodibenzo[g,i]dibenzo[6',7':8', 9'][1,4]dioxecino[2',3':4,5]pyrano[3,2-b][1,) Produits connexes
- 23094-69-1(Corilagin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fournisseurs recommandés
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif